![molecular formula C16H12F3N3O4S B2877867 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034301-69-2](/img/structure/B2877867.png)
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as Furan-2-yl-pyrazinyl-methylsulfonyl-4-trifluoromethoxy-benzene, is a chemical compound that has gained significant attention in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
This compound has been studied for its potential to act as an anti-inflammatory agent. It has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), which plays a significant role in the process of inflammation. By targeting COX-2, it can potentially reduce the production of pro-inflammatory mediators and alleviate symptoms of inflammation .
Antioxidant Properties
Research indicates that this compound may have antioxidative properties by activating the Nrf2-ARE pathway. This pathway is crucial for the cellular defense system against oxidative stress, suggesting that the compound could be used to enhance the body’s antioxidative capacity and protect against oxidative damage .
Analgesic Effects
The compound has shown analgesic effects in preclinical studies. It was able to reduce pain in animal models, which suggests its potential application as a pain reliever in clinical settings. Its mechanism of action is thought to involve the dual inhibition of COX and 5-lipoxygenase (LOX), which are both involved in the pain pathway .
Gastric Ulcer Sparing Effect
Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastric mucosal damage, this compound has been found to spare the gastric lining. This property makes it a promising candidate for the development of safer anti-inflammatory medications that do not have the common side effects of NSAIDs .
Inhibition of Nitric Oxide Production
The compound has been characterized to inhibit the production of nitric oxide, which is another molecule involved in the inflammatory process. By reducing nitric oxide levels, it could potentially be used to treat conditions where nitric oxide plays a detrimental role .
Tumor Necrosis Factor-alpha (TNF-α) Inhibition
Studies have also found that this compound can inhibit the production of TNF-α, a cytokine that is heavily involved in systemic inflammation. The ability to inhibit TNF-α suggests potential applications in the treatment of autoimmune diseases and other chronic inflammatory conditions .
Eigenschaften
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)26-11-3-5-12(6-4-11)27(23,24)22-10-13-15(21-8-7-20-13)14-2-1-9-25-14/h1-9,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQKBZJRPZCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.